molecular formula C14H14ClNO5S B239401 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B239401
M. Wt: 343.8 g/mol
InChI Key: IWXQGPNMIHRKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is a synthetic compound that was first introduced in the late 1960s and has since become a widely used antibiotic in both clinical and laboratory settings.

Mechanism of Action

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need to survive and grow. 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole blocks the production of dihydrofolic acid, which is a precursor to folic acid. This leads to a depletion of folic acid in the bacterial cell, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, although its potential as an anticancer agent has not yet been fully explored.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also effective at inhibiting the growth of a wide range of bacteria.
However, there are also some limitations to the use of sulfamethoxazole in laboratory experiments. It can be toxic to some cell types, and its effects on non-bacterial cells are not well understood. Additionally, its use as a selective agent in bacterial culture media can lead to the development of antibiotic-resistant bacterial strains.

Future Directions

There are several potential future directions for research on sulfamethoxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as an anticancer agent. Additionally, further research is needed to fully understand its effects on non-bacterial cells and its potential as a selective agent in bacterial culture media.

Synthesis Methods

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide with chlorosulfonic acid, followed by treatment with sodium hydroxide. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in the production of sulfamethoxazole.

Scientific Research Applications

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.
In addition to its clinical applications, sulfamethoxazole is also widely used in laboratory research. It is often used as a selective agent in bacterial culture media to inhibit the growth of unwanted bacteria and select for the growth of specific bacterial strains. It is also used in molecular biology research as a component of PCR amplification reactions.

properties

Product Name

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C14H14ClNO5S

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO5S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)16-9-4-3-5-10(17)6-9/h3-8,16-17H,1-2H3

InChI Key

IWXQGPNMIHRKNN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.